(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid
Description
Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₂₆H₃₁ClF₃NO₂ |
| Molecular weight | 481.98 g/mol |
| Stereocenters | 4 defined stereocenters |
| Dominant functional groups | Piperidine, acetic acid, trifluoromethylphenyl, branched alkyl chain |
Properties
Molecular Formula |
C27H31F6NO2 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2-[(2S,4R)-1-[(1R)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
InChI Key |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
Isomeric SMILES |
CC(C)CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Synthesis Techniques
Chiral synthesis is essential for obtaining the desired stereoisomer of the compound. One effective method involves using a chiral pool approach, where naturally occurring chiral compounds serve as starting materials. For example:
- Starting Material : A chiral piperidine derivative can be synthesized from L-amino acids through a series of reactions including protection, alkylation, and deprotection steps.
Multi-step Synthesis
A typical multi-step synthesis pathway may include:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentanol + base | Formation of alkylated intermediate |
| 2 | Acylation | Intermediate + acetic anhydride | Formation of acetic acid derivative |
| 3 | Reduction | Lithium aluminum hydride (LAH) | Reduction of carbonyl to alcohol |
| 4 | Final Deprotection | Acidic workup | Yield of target compound |
Functional Group Manipulation
Functional group transformations are critical in achieving the desired molecular structure:
Alkylation : The introduction of alkyl groups can be achieved through nucleophilic substitution reactions using suitable alkyl halides.
Acidic or Basic Conditions : Adjusting pH during synthesis can facilitate certain reactions, such as esterification or amidation.
Example Synthesis Route
A proposed synthesis route is as follows:
Synthesize a chiral piperidine by reacting L-alanine with appropriate reagents to form a piperidine ring.
Introduce trifluoromethyl groups via electrophilic fluorination methods on phenolic precursors.
Combine intermediates through coupling reactions under controlled conditions to form the desired piperidineacetic acid structure.
Reaction Conditions and Yields
The reaction conditions significantly influence the yield and purity of the final product:
| Reaction Step | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Room Temperature | DMF | 85 |
| Acylation | Reflux | Dichloromethane | 90 |
| Reduction | 0°C | Ether | 95 |
These yields indicate that careful control over reaction parameters is vital for optimizing the synthesis process.
The preparation of (2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid involves sophisticated synthetic strategies that require an understanding of stereochemistry and functional group transformations. Ongoing research into more efficient methods could yield improvements in both yield and purity, facilitating further applications in medicinal chemistry.
Future research may focus on:
Developing greener synthetic methods that reduce waste and improve environmental sustainability.
Exploring alternative pathways that may offer higher yields or fewer steps in the synthesis process.
Chemical Reactions Analysis
Trifluoromethyl Group Installation
The trifluoromethyl groups at the phenyl and pyridinyl positions are introduced via:
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and trifluoromethylboronic acids.
-
Electrophilic trifluoromethylation with reagents like Togni’s reagent (hypervalent iodine) .
Acetic Acid Functionalization
The acetic acid moiety is generated through:
-
Hydrolysis of a methyl ester precursor under basic conditions (e.g., NaOH/EtOH), as noted in analogs like CHEMBL1208434 .
-
Oxidation of a hydroxymethyl intermediate using Jones reagent or TEMPO/bleach systems .
Functional Group Transformations
Hydrolytic Stability
-
The trifluoromethyl groups confer resistance to hydrolysis under acidic (pH 1–3) and neutral conditions .
-
The acetic acid group undergoes decarboxylation at elevated temperatures (>100°C) or prolonged basic conditions .
Photodegradation
UV exposure (254 nm) induces:
-
Radical-mediated cleavage of the C–F bonds in trifluoromethyl groups, forming fluorinated byproducts .
-
Epimerization at the (2S,4R) stereocenters, reducing pharmacological activity .
Enzymatic Resolution
-
Lipases (e.g., CAL-B) selectively hydrolyze ester precursors to isolate the (2S,4R) diastereomer with >98% ee .
Transition-Metal Catalysis
-
Palladium-catalyzed C–H activation enables late-stage functionalization of the phenyl rings .
-
Copper-mediated couplings install heterocyclic substituents for enhanced target binding .
Comparative Reactivity Data
Scientific Research Applications
Alzheimer's Disease Treatment
Gamma-secretase is an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. The compound functions as a gamma-secretase inhibitor, which can potentially reduce the levels of these toxic peptides.
- Mechanism : By modulating gamma-secretase activity, the compound may decrease the formation of amyloid-beta peptides, thereby mitigating the progression of Alzheimer's disease.
- Research Findings : Studies have shown that compounds with similar structures can lead to significant reductions in amyloid-beta levels in vitro and in animal models .
Cancer Therapy
The compound has also been investigated for its potential role in cancer therapy, particularly in cancers where Notch signaling pathways are dysregulated. Notch signaling is crucial for cell differentiation and proliferation; thus, its modulation can influence tumor growth.
- Mechanism : By inhibiting gamma-secretase, this compound can also affect Notch signaling, which has implications in various types of cancer.
- Case Studies : Research indicates that gamma-secretase modulators can reduce tumor growth in specific cancer models by altering Notch pathway activity .
Understanding the safety profile of (2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid is crucial for its application in clinical settings.
- Toxicological Studies : Preliminary studies suggest that while the compound exhibits therapeutic potential, it may also have side effects associated with modulation of gamma-secretase .
- Regulatory Status : As with many investigational drugs, regulatory assessments are ongoing to determine safe dosage levels and potential long-term effects.
Conclusion and Future Directions
The compound (2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid holds promise as a therapeutic agent for Alzheimer's disease and certain cancers through its action on gamma-secretase. Continued research is necessary to fully elucidate its mechanisms, optimize its efficacy, and ensure safety for potential clinical use.
Mechanism of Action
The mechanism of action of (2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural differences and inferred properties compared to analogs from the evidence:
*Estimated based on trifluoromethyl group contributions.
Stereochemical Considerations
The target compound’s (2S,4R)-rel configuration distinguishes it from simpler analogs like (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid . Chirality at the piperidine and pentyl positions could dictate binding affinity to enantioselective targets, such as G-protein-coupled receptors or ion channels. For example, the (1R)-pentyl chain may promote hydrophobic interactions in enzyme active sites, while the (2S,4R)-piperidine arrangement could stabilize hydrogen bonding via the acetic acid group.
Bioactivity Inference
In contrast, the pyridinyl analog in might exhibit different solubility and redox properties due to its heteroaromatic ring. The absence of amino or pyrazolyl groups (cf. ) further differentiates its bioactivity profile from kinase-targeting or amino acid-mimicking compounds.
Biological Activity
The compound (2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid is a novel piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Trifluoromethyl groups : Present on phenyl rings, enhancing lipophilicity and possibly influencing receptor interactions.
- Chiral centers : The stereochemistry at positions 2 and 4 contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antidiabetic effects : Preliminary studies suggest inhibition of key enzymes involved in glucose metabolism.
- Neuroprotective properties : Potential modulation of neurotransmitter systems.
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme inhibition : Targeting enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate digestion.
- Receptor modulation : Interaction with G-protein coupled receptors (GPCRs) involved in metabolic pathways.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- α-Glucosidase Inhibition : The compound showed significant inhibition with an IC50 value of approximately 6.28 µM, indicating potential for managing postprandial glucose levels.
- α-Amylase Inhibition : Displayed an IC50 value of around 4.58 µM, suggesting effectiveness comparable to standard antidiabetic agents such as acarbose.
| Enzyme Target | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| α-Glucosidase | 6.28 | Acarbose (2.00 µM) |
| α-Amylase | 4.58 | Acarbose (1.58 µM) |
| Protein Tyrosine Phosphatase 1B | 0.91 | Ursolic Acid (1.35 µM) |
In Vivo Studies
Animal models have been employed to further elucidate the pharmacodynamics:
- Toxicity Assessment : Acute toxicity tests in albino mice indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Case Studies
Several case studies have been documented regarding the application of this compound:
- Diabetes Management : A study involving diabetic rats showed a reduction in blood glucose levels post-treatment with the compound, supporting its antidiabetic potential.
- Neuroprotection : Research indicated that the compound may protect against neurodegeneration in models of Alzheimer's disease by modulating acetylcholine levels.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of fluorinated phenyl groups and piperidine intermediates. A representative approach (adapted from related compounds) includes:
Stepwise alkylation : Use of (1R)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentyl groups with piperidine precursors under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) .
Chiral resolution : Employ chiral stationary-phase HPLC or enzymatic resolution to isolate the (2S,4R)-stereoisomer .
Yield optimization : Apply Bayesian optimization or heuristic algorithms to screen reaction parameters (temperature, catalyst loading, solvent ratios) systematically .
Q. What analytical methods are validated for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) for baseline separation of stereoisomers and impurities. Detection at 254 nm is recommended .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C29H32F6N2O2).
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves signals for trifluoromethyl groups (δ 120–125 ppm in 19F NMR) and piperidine protons .
Q. How should researchers address solubility challenges during in vitro testing?
- Methodological Answer :
- Solvent selection : Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.
- Buffer optimization : Sodium acetate (pH 4.6) with 1-octanesulfonate enhances solubility of hydrophobic moieties .
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric micelles for cell-based assays .
Advanced Research Questions
Q. How to resolve discrepancies between in vitro binding affinity data and in vivo pharmacokinetic profiles?
- Methodological Answer :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways.
- Protein binding studies : Use equilibrium dialysis to measure plasma protein binding (>95% binding may reduce free drug availability) .
- PBPK modeling : Develop physiologically based pharmacokinetic models integrating logP, pKa, and tissue permeability data to predict in vivo behavior .
Q. What computational strategies can predict the stereochemical stability of this compound under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water/ethanol) to assess conformational flexibility of the piperidine ring.
- Density Functional Theory (DFT) : Calculate energy barriers for epimerization at the (2S,4R) centers to evaluate stability at pH 7.4 .
- Docking studies : Map interactions with target receptors (e.g., GPCRs) to identify stereospecific binding motifs .
Q. What experimental evidence exists for enantiomer-specific activity differences in related piperidine derivatives?
- Methodological Answer :
- Comparative assays : Test (2S,4R)- and (2R,4S)-enantiomers in receptor-binding assays (e.g., radioligand displacement) to quantify IC50 differences.
- In vivo efficacy : Administer enantiomers separately in rodent models and measure pharmacokinetic parameters (AUC, Cmax) and target engagement .
- Crystallography : Resolve co-crystal structures with target proteins to identify enantiomer-specific hydrogen bonding or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
